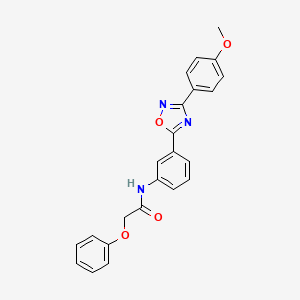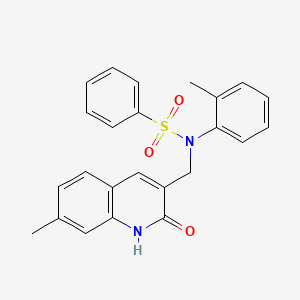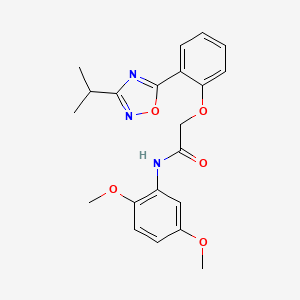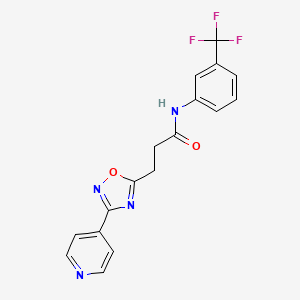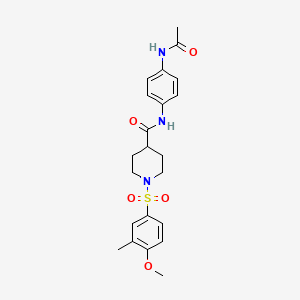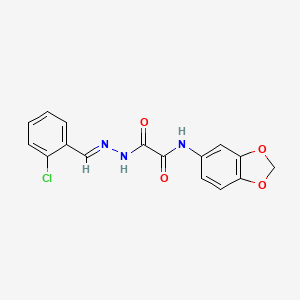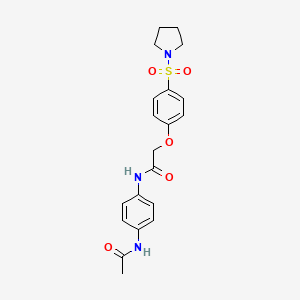
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide, also known as BMS-986205, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the human TGF-β receptor type 1 (TGFβR1) kinase, which is involved in the regulation of immune response, cell proliferation, and differentiation.
Mechanism of Action
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide is a selective inhibitor of TGFβR1 kinase, which blocks the downstream signaling of TGF-β ligands. TGF-β ligands bind to TGFβR2, which then recruits and phosphorylates TGFβR1. Phosphorylated TGFβR1 then activates downstream signaling pathways, including the SMAD pathway, which leads to the transcription of genes involved in cell proliferation, differentiation, and immune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide blocks the phosphorylation of TGFβR1, thereby inhibiting downstream signaling and reducing the transcription of genes involved in disease pathogenesis.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been shown to have potent and selective inhibitory activity against TGFβR1 kinase. In preclinical models, 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been shown to reduce tumor growth and metastasis, reduce fibrosis, and reduce inflammation and autoimmune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide in lab experiments include its potency and selectivity against TGFβR1 kinase, its good pharmacokinetic properties, and its efficacy in preclinical models of various diseases. The limitations of using 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
For the research and development of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide include the evaluation of its efficacy and safety in clinical trials for the treatment of various diseases. The identification of biomarkers that can predict the response to 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide will also be important for the development of personalized therapies. The combination of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide with other therapies, such as chemotherapy and immunotherapy, may also enhance its efficacy. Further studies on the mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide and its downstream signaling pathways may also lead to the discovery of novel targets for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material is 2-phenoxyaniline, which is reacted with 4-chloro-3-nitrobenzoic acid to form the key intermediate 3-(4-chloro-3-nitrobenzamido)-2-phenoxybenzoic acid. This intermediate is then reduced to the corresponding amine, which is further reacted with benzylsulfonyl chloride to form the sulfonamide intermediate. The final step involves the coupling of the sulfonamide intermediate with 4-methoxy-N-(2-phenoxyphenyl)benzamide to form 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide.
Scientific Research Applications
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been extensively studied in preclinical models for the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders. In cancer, TGFβR1 signaling plays a crucial role in tumor growth and metastasis. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown promising results in inhibiting tumor growth and metastasis in preclinical models of breast cancer, pancreatic cancer, and melanoma. In fibrosis, TGFβR1 signaling is involved in the activation of fibroblasts, which leads to the deposition of extracellular matrix and tissue scarring. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown efficacy in reducing fibrosis in preclinical models of liver fibrosis and pulmonary fibrosis. In autoimmune disorders, TGFβR1 signaling is involved in the regulation of immune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown efficacy in reducing inflammation and autoimmune response in preclinical models of rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-benzyl-2-methoxy-5-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-10-9-16(19(22)21-11-5-6-12-21)13-18(17)26(23,24)20-14-15-7-3-2-4-8-15/h2-4,7-10,13,20H,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVDRHWCHIJQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

